molecular formula C14H19FN4O2S B11187974 N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B11187974
M. Wt: 326.39 g/mol
InChI Key: ZQQAYMJZUOIPGD-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is a chemical compound with a complex structure that includes a cyclopentyl group, a tetrahydro-1,3,5-triazine ring, and a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19FN4O2S

Molecular Weight

326.39 g/mol

IUPAC Name

N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H19FN4O2S/c15-11-5-7-13(8-6-11)22(20,21)18-14-16-9-19(10-17-14)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,16,17,18)

InChI Key

ZQQAYMJZUOIPGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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